(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone belongs to the class of organic compounds known as benzo[b][1,4]thiazines. These compounds are characterized by a benzene ring fused to a 1,4-thiazine ring. The compound features additional functional groups that include a dimethylamino group, a dioxido group, and a methylpiperidinylmethanone group, making it structurally complex and functionally versatile.
Mechanism of Action
Mode of Action
Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and overall pharmacological profile .
Preparation Methods
Synthetic routes and reaction conditions:
Starting Materials: The synthesis typically begins with commercially available chemicals such as 4-(dimethylamino)benzaldehyde, benzo[b][1,4]thiazine-2,2-dioxide, and 4-methylpiperidine.
Step-by-Step Synthesis:
Formation of the intermediate: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with benzo[b][1,4]thiazine-2,2-dioxide under acidic or basic conditions to form an intermediate product.
Final Coupling: This intermediate is then reacted with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents such as dichloromethane, ethanol, or DMF (dimethylformamide).
Industrial production methods: The industrial production of this compound involves scaling up the lab-based synthetic methods using large-scale reactors, optimized reaction times, and controlled temperatures. Continuous flow chemistry might be employed to ensure consistency and yield in large batches.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can occur, reducing the dioxido groups to their corresponding sulfide forms.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common reagents and conditions:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major products formed from these reactions:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Reduced forms with sulfide groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the parent compound.
Scientific Research Applications
The compound (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone has diverse applications across multiple fields:
Chemistry: Used as a precursor or reagent in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: Used in material science for the development of novel polymers or as a component in advanced materials.
Comparison with Similar Compounds
Comparing this compound with other similar benzo[b][1,4]thiazines highlights its uniqueness in structural complexity and functional versatility:
Similar Compounds: Other benzo[b][1,4]thiazines with varying substituents at the phenyl and piperidine rings, such as (4-(4-aminophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone.
Uniqueness: The presence of the dimethylamino and dioxido groups, along with the methylpiperidinylmethanone moiety, confers unique chemical properties and biological activities that distinguish it from other similar compounds.
Thus, (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a multifaceted compound with significant potential across various scientific and industrial domains.
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-12-14-25(15-13-17)23(27)22-16-26(19-10-8-18(9-11-19)24(2)3)20-6-4-5-7-21(20)30(22,28)29/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJFULPIRYYOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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